molecular formula C20H20N2O4 B2740241 N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 329778-86-1

N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide

Cat. No.: B2740241
CAS No.: 329778-86-1
M. Wt: 352.39
InChI Key: QRMKBVYJLRCIIZ-YRNVUSSQSA-N
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Description

N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide is an acrylamide derivative featuring a 2,3,4-trimethoxyphenyl group conjugated to a nitrile-containing phenyl ring via an α,β-unsaturated amide linker. This structural motif is characteristic of bioactive compounds targeting pathways such as apoptosis induction, kinase inhibition, and receptor modulation. The nitrile group at the para position of the phenyl ring may enhance metabolic stability and binding affinity through polar interactions.

Properties

IUPAC Name

(E)-N-[4-(cyanomethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-6-15(19(25-2)20(17)26-3)7-11-18(23)22-16-8-4-14(5-9-16)12-13-21/h4-11H,12H2,1-3H3,(H,22,23)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMKBVYJLRCIIZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitrobenzene and 2,3,4-trimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the nitration of 4-bromo-2-nitrobenzene to form 4-bromo-2-nitrobenzene. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in 4-bromo-2-aminobenzene.

    Coupling Reaction: The intermediate 4-bromo-2-aminobenzene undergoes a coupling reaction with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding Schiff base.

    Acrylamide Formation: The final step involves the reaction of the Schiff base with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acrylamide Core Formation via Horner–Wadsworth–Emmons (HWE) Reaction

The (E)-acrylamide backbone is synthesized via the HWE reaction between a trimethoxyphenyl aldehyde and a phosphonate ester derivative (e.g., diethyl cyanomethylphosphonate). This reaction proceeds under basic conditions (e.g., NaH) to yield the α,β-unsaturated acrylate intermediate, which is subsequently amidated with 4-(cyanomethyl)aniline to form the target acrylamide .
Key steps :

  • Aldehyde activation and Wittig-like olefination.

  • Amidation via coupling with primary amines.

Coupling Reactions

The final structure is assembled through amide bond formation between the acrylate intermediate and the nitriloethyl-substituted aniline. This step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Electrophilic and Nucleophilic Sites

SiteReactivityExample Reactions
Acrylamide double bondElectrophilic addition (e.g., Michael addition)Thiols, amines
Nitrile groupNucleophilic substitution (e.g., hydrolysis to carboxylic acid)Acid/Base hydrolysis
Methoxy groupsDemethylation under strong acids/basesBBr₃, HI

Synthetic Optimization

  • Solubility Challenges : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, acetonitrile) .

  • Reaction Yields :

    StepYield (%)ConditionsSource
    HWE Olefination70–85NaH, THF, 0°C → RT
    Amidation60–75EDCI, DCM, RT

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) :

    • δ 6.3–7.8 ppm: Aromatic protons (trimethoxyphenyl, nitriloethylphenyl).

    • δ 3.8–4.0 ppm: Methoxy protons (-OCH₃).

    • δ 2.8–3.2 ppm: Cyanomethyl protons (-CH₂CN) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing acrylonitrile and methoxybenzenes .

  • Hydrolytic Sensitivity : The nitrile group hydrolyzes to carboxylic acid under prolonged acidic/alkaline conditions, altering electrophilicity .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of acrylamide compounds can exhibit significant anticancer properties. Studies have shown that N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide analogs can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, compounds with similar structures have shown promise as inhibitors of catechol-O-methyltransferase (COMT), which is implicated in various neurological disorders .

Neuroprotective Effects

The neuroprotective potential of acrylamide derivatives has been explored in models of neurodegenerative diseases such as Parkinson's disease. The ability to inhibit COMT may enhance the bioavailability of certain neurotransmitters, providing therapeutic benefits .

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability due to its rigid aromatic structure.

Nanocomposites

Research indicates that incorporating this compound into nanocomposite materials can improve their electrical conductivity and thermal properties. Such materials are valuable in electronics and energy storage applications.

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as cross-coupling reactions and Michael additions. Its functional groups allow for further modifications, making it a valuable intermediate in synthetic chemistry.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of acrylamide derivatives based on this compound. These compounds were tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Polymer Applications

A research team investigated the use of this compound as a monomer for producing high-performance polymers. The resulting polymers demonstrated improved tensile strength and thermal resistance compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism by which N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitriloethyl group can form hydrogen bonds or ionic interactions with active sites, while the trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Compounds

Compound Name / ID Methoxy Substitution Pattern Key Substituents Biological Activity (IC50/EC50) Mechanism / Target Reference ID
This compound 2,3,4-trimethoxy 4-(2-nitriloethyl)phenyl N/A (Data unavailable) Hypothesized: ROS-mediated apoptosis
YLT26 : (E)-N-(4-(hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxy)acrylamide 3,4,5-trimethoxy Hexafluoro-hydroxypropan-2-yl IC50: 0.8 μM (4T1 cells) ROS-mitochondrial apoptosis; MDSC inhibition
(E)-N-(3,4-dimethoxyphenethyl)-3-(3,4,5-trimethoxy)acrylamide (5q) 3,4,5-trimethoxy 3,4-dimethoxyphenethyl N/A Biochemical profiling (NMR/LCMS)
L10 : 3-(2,3,4-trimethoxy)-N-((3,5,6-trimethylpyrazin-2-yl)methyl)acrylamide 2,3,4-trimethoxy 3,5,6-trimethylpyrazinylmethyl EC50: 25 μM (PC12 cells) Neuroprotection via CoCl2 resistance
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxy)acrylamide 2,3,4-trimethoxy 3-chloro-4-fluorophenyl N/A Structural analog for SAR studies
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxy)acrylamide 3,4,5-trimethoxy Phthalimide moiety Antifungal activity Fungal membrane disruption

Mechanistic and Pharmacological Insights

Role of Methoxy Substitution

  • 2,3,4- vs. 3,4,5-Trimethoxy Groups :
    • The 2,3,4-trimethoxy configuration (as in the target compound) introduces steric hindrance and electronic effects distinct from the 3,4,5-trimethoxy pattern seen in YLT26 and other analogs. For example, YLT26's 3,4,5-trimethoxy group enhances π-π stacking with hydrophobic kinase pockets, while the 2,3,4-isomer may favor interactions with polar residues in redox-sensitive targets .
    • Neuroprotective compound L10 (2,3,4-trimethoxy) showed 2-fold higher efficacy than ligustrazine, suggesting this substitution improves blood-brain barrier permeability .

Impact of Terminal Substituents

  • Nitriloethyl Group : The nitrile in the target compound may act as a hydrogen-bond acceptor, enhancing binding to cysteine residues in apoptotic proteins (e.g., caspases) .
  • Halogenated Aromatics : The 3-chloro-4-fluorophenyl analog () demonstrates how electron-withdrawing groups can modulate solubility and target selectivity .
  • Bulkier Moieties : YLT26's hexafluoro-hydroxypropan-2-yl group increases metabolic stability and in vivo antitumor efficacy compared to simpler alkyl chains .

Bioavailability and Linker Design

  • Amide vs. Ester Linkers : highlights that amide linkers (as in the target compound) improve bioavailability over ester-linked hybrids by resisting hydrolysis .
  • Conformational Rigidity : The α,β-unsaturated acrylamide linker enforces a planar conformation, critical for intercalation into DNA or binding to tubulin, as seen in related cinnamides .

Structure-Activity Relationship (SAR) Trends

Anticancer Activity :

  • 3,4,5-Trimethoxy derivatives (e.g., YLT26) show superior antiproliferative effects against breast cancer (IC50: 0.8 μM) compared to 2,3,4-substituted analogs, likely due to optimized hydrophobic interactions .
  • Nitrile-containing derivatives may exhibit delayed metabolic clearance, prolonging therapeutic effects .

Antifungal Activity :

  • Phthalimide-acrylamide hybrids with 3,4,5-trimethoxy groups () display moderate antifungal activity, correlating with the number of methoxy groups .

Neuroprotection :

  • The 2,3,4-trimethoxy pattern in L10 enhances neuroprotective efficacy (EC50: 25 μM), possibly by scavenging reactive oxygen species in neuronal cells .

Biological Activity

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 420.45 g/mol
  • CAS Number : 2725863-08-9

The compound features a nitriloethyl group and a trimethoxyphenyl moiety, which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of acrylamide compounds have been studied for their effectiveness against various bacterial strains. The presence of the trimethoxyphenyl group is thought to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and subsequent antimicrobial efficacy.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on related compounds have shown varying degrees of inhibition, with some derivatives achieving IC50 values lower than clinically used drugs like rivastigmine. This raises the possibility that N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide could serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on similar acrylamide compounds suggest that the biological activity may vary significantly based on structural modifications. For example, certain derivatives demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of structurally related acrylamides found that modifications in the alkyl chain length significantly affected the minimum inhibitory concentration (MIC) against various bacteria. The most effective compounds exhibited MIC values ranging from 62.5 µM to 250 µM against Mycobacterium tuberculosis and other nontuberculous mycobacteria.

CompoundMIC (µM)Target Organism
Compound A125M. tuberculosis
Compound B250M. kansasii

Study 2: Enzyme Inhibition Profile

In another investigation, a series of acrylamide derivatives were screened for AChE and BuChE inhibition. The results showed that some compounds had IC50 values significantly lower than those of standard inhibitors.

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compound38.658.0
Rivastigmine38.440.0

Study 3: Cytotoxicity Assessment

Cytotoxicity evaluations using HepG2 and MonoMac6 cell lines revealed that certain derivatives exhibited promising selectivity indices, indicating potential for further development as anticancer agents.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide?

Answer: The synthesis of acrylamide derivatives typically involves:

  • Condensation reactions : For example, reacting substituted benzaldehydes with malonic acid in the presence of a base (e.g., piperidine) under reflux to form trans-cinnamic acid intermediates .
  • Amide coupling : Use coupling agents like EDC/HOBt or DCC to conjugate the cinnamic acid derivative with an appropriate amine-containing moiety (e.g., 4-(2-nitriloethyl)aniline) .
  • Purification : Flash chromatography (e.g., silica gel with gradients of DCM:EtOAc) or recrystallization to achieve >95% purity .

Q. Key Considerations :

  • Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts.
  • Monitor reaction progress via TLC or HPLC .

Q. How can the compound’s structural integrity and purity be validated?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, acrylamide protons at δ 6.3–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed [M+H]+) .
  • HPLC : Assess purity (>98% recommended for biological assays) using reverse-phase columns and UV detection .

Q. Example Workflow :

Synthesize intermediate (e.g., 3-(2,3,4-trimethoxyphenyl)acrylic acid).

Couple with 4-(2-nitriloethyl)aniline.

Validate via 1H^1H-NMR and HRMS .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its anticancer activity?

Answer:

  • Cell Lines : Use breast cancer models (e.g., 4T1, MDA-MB-231) based on structural analogs showing activity against these lines .
  • Assays :
    • Cell Viability : MTT or resazurin assays (IC₅₀ determination) .
    • Apoptosis : Annexin V/PI staining or caspase-3/7 activation assays .
    • ROS Measurement : DCFH-DA fluorescence to quantify reactive oxygen species .

Q. Mechanistic Validation :

  • Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and ROS-related proteins (e.g., Nrf2) .

Q. How should researchers address contradictions in apoptosis mechanism data?

Answer: Contradictions (e.g., ROS-dependent vs. independent apoptosis) require:

  • Multi-Assay Validation : Combine ROS scavengers (e.g., NAC) with apoptosis assays to confirm pathway dependency .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify upstream regulators (e.g., p53, NF-κB) .
  • Dose-Dependent Studies : Test sub-cytotoxic vs. cytotoxic concentrations to differentiate primary vs. secondary effects .

Q. Example Workflow :

Treat 4T1 cells with compound ± NAC.

Measure apoptosis (Annexin V) and ROS (DCFH-DA).

Cross-validate with protein expression (Bcl-2/Bax ratio) .

Q. What in vivo models are appropriate for studying efficacy and toxicity?

Answer:

  • Xenograft Models : Implant 4T1 or MDA-MB-231 cells into BALB/c mice to assess tumor growth inhibition .
  • Metastasis Models : Tail vein injection for lung metastasis evaluation .
  • Dosage : Start with 10–50 mg/kg (IP or oral) based on analogs like YLT26 .

Q. Toxicity Screening :

  • Monitor body weight, organ histopathology (liver, kidney), and hematological parameters .
  • Compare with positive controls (e.g., paclitaxel) to assess therapeutic index .

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